1,14-Difluorotetradecane
Description
1,14-Difluorotetradecane is a fluorinated alkane with the molecular formula C₁₄H₂₈F₂, featuring two fluorine atoms at the terminal positions of a 14-carbon chain.
Properties
CAS No. |
373-50-2 |
|---|---|
Molecular Formula |
C14H28F2 |
Molecular Weight |
234.37 g/mol |
IUPAC Name |
1,14-difluorotetradecane |
InChI |
InChI=1S/C14H28F2/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16/h1-14H2 |
InChI Key |
RQQISZVEKYMHMR-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCCF)CCCCCCF |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,14-Difluorotetradecane typically involves the fluorination of tetradecane. One common method is the direct fluorination using elemental fluorine under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine. Another approach involves the use of fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST). These methods offer more controlled reaction conditions and can yield high-purity products.
Industrial production of 1,14-Difluorotetradecane may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the fluorination process.
Chemical Reactions Analysis
1,14-Difluorotetradecane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other halogens or functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halides and organometallic compounds.
Oxidation Reactions: The compound can be oxidized to form fluorinated alcohols or ketones. Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically used.
Reduction Reactions: Reduction of 1,14-Difluorotetradecane can yield partially or fully hydrogenated products. Catalytic hydrogenation using palladium or platinum catalysts is a common method.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium iodide (NaI) can produce 1,14-diiodotetradecane, while oxidation with potassium permanganate can yield 1,14-difluorotetradecanol.
Scientific Research Applications
1,14-Difluorotetradecane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the study of fluorine chemistry.
Biology: The compound is used in the development of fluorinated biomolecules, which can be used as probes or imaging agents in biological systems.
Medicine: Fluorinated compounds, including 1,14-Difluorotetradecane, are explored for their potential use in pharmaceuticals. The presence of fluorine can enhance the metabolic stability and bioavailability of drugs.
Industry: It is used in the production of specialty chemicals and materials, such as fluorinated polymers and surfactants.
Mechanism of Action
The mechanism by which 1,14-Difluorotetradecane exerts its effects is primarily related to the presence of fluorine atoms. Fluorine is highly electronegative, which can influence the electronic properties of the compound. This can affect its reactivity and interactions with other molecules. In biological systems, fluorinated compounds can interact with enzymes and receptors, potentially altering their activity and function.
Comparison with Similar Compounds
1,14-Dibromotetradecane
Structural and Functional Differences :
- Molecular Formula : C₁₄H₂₈Br₂ (vs. C₁₄H₂₈F₂ for the difluoro analog).
- Functional Groups : Bromine atoms introduce stronger van der Waals forces due to their larger atomic radius and polarizability compared to fluorine.
- Physical Properties : 1,14-Dibromotetradecane is a colorless liquid (), whereas 1,14-Difluorotetradecane is expected to exhibit a lower boiling point due to fluorine’s smaller size and weaker intermolecular interactions.
1,14-Tetradecanediol
Structural and Functional Differences :
- Molecular Formula : C₁₄H₃₀O₂ (vs. C₁₄H₂₈F₂).
- Functional Groups : Hydroxyl (-OH) groups enable hydrogen bonding, increasing solubility in polar solvents and elevating melting/boiling points compared to halogenated analogs.
Physical Properties :
Perfluorinated Tetradecane Derivatives
Structural and Functional Differences :
- Example: 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-Nonacosafluoro-14-iodotetradecane (CAS RN: 307-63-1, ).
- Functional Groups : Extensive fluorination (29 fluorine atoms) and an iodine substituent confer extreme chemical inertness and thermal stability.
Environmental Impact :
1,14-Diazido-3,6,9,12-Tetraoxatetradecane
Structural and Functional Differences :
- Molecular Formula : C₁₀H₂₀N₆O₄ ().
- Functional Groups : Azide (-N₃) groups and ether linkages enable click chemistry applications, unlike the hydrophobic difluoro compound.
Comparative Data Table
*Hypothetical properties inferred from structural analogs.
Research Findings and Implications
- Halogen Effects : Bromine increases reactivity and molecular weight, while fluorine enhances stability and reduces intermolecular forces.
- Functional Group Diversity : Hydroxyl groups (diols) enable hydrogen bonding, whereas azides facilitate click chemistry, highlighting the importance of functional group selection in application design .
- Environmental Considerations: Limited fluorination in 1,14-Difluorotetradecane may offer a balance between stability and environmental safety compared to perfluorinated analogs .
Biological Activity
1,14-Difluorotetradecane (C14H28F2) is a fluorinated alkane that has garnered interest due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
1,14-Difluorotetradecane is part of the tetradecane family, characterized by a linear chain of fourteen carbon atoms with two fluorine atoms substituted at the first and fourteenth positions. The presence of fluorine atoms significantly alters the physical and chemical properties of the alkane, potentially enhancing its biological activity.
Biological Activity Overview
Research indicates that 1,14-difluorotetradecane may exhibit various biological activities, including antimicrobial properties. The structural modifications introduced by fluorination can enhance lipophilicity and alter membrane interactions, which may contribute to its biological effects.
Antimicrobial Activity
A study highlighted the antimicrobial potential of tetradecane derivatives, including 1,14-difluorotetradecane. While specific data on 1,14-difluorotetradecane is limited, related compounds have shown significant antibacterial and antifungal activities against a range of pathogens. For instance, tetradecane extracted from Pediococcus acidilactici demonstrated notable antimicrobial effects against Gram-positive and Gram-negative bacteria as well as fungi .
The mechanism by which 1,14-difluorotetradecane exerts its biological effects is not fully elucidated but may involve:
- Membrane Disruption : The compound's lipophilic nature allows it to integrate into cellular membranes, potentially disrupting their integrity.
- Inhibition of Enzymatic Activity : Fluorinated compounds often interact with enzymes involved in metabolic pathways, leading to inhibition or alteration of normal cellular functions.
Study on Antimicrobial Properties
A significant study focused on the antibacterial and antifungal activities of tetradecane derivatives. The minimal inhibitory concentrations (MICs) for various pathogens were determined:
| Pathogen | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Candida albicans | 2.0 |
The study concluded that tetradecane derivatives exhibit substantial bioactivity against these pathogens, suggesting that similar effects might be expected for 1,14-difluorotetradecane due to structural similarities .
Future Directions in Research
Further investigation is warranted to explore the full spectrum of biological activities associated with 1,14-difluorotetradecane. Key areas for future research include:
- Detailed Toxicological Assessments : Understanding the safety profile through comprehensive toxicity studies.
- Mechanistic Studies : Elucidating the specific pathways through which 1,14-difluorotetradecane exerts its biological effects.
- Applications in Drug Development : Exploring potential uses in antimicrobial therapies or as a scaffold for novel pharmaceutical agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
